molecular formula C23H26N4O3S B11566525 6-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11566525
M. Wt: 438.5 g/mol
InChI Key: MPGYLBUVNALILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and a sulfanylidene group

Preparation Methods

The synthesis of 6-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves several steps. One common synthetic route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

6-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C23H26N4O3S/c1-29-19-9-8-16(12-20(19)30-2)10-11-27-21-18(22(28)25-23(27)31)14-26(15-24-21)13-17-6-4-3-5-7-17/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,25,28,31)

InChI Key

MPGYLBUVNALILU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CN(CN3)CC4=CC=CC=C4)C(=O)NC2=S)OC

Origin of Product

United States

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